4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline
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Overview
Description
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the pentoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of catalysts and specific temperature conditions to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives.
Scientific Research Applications
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
Comparison
Compared to other dinitroanilines, 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is unique due to the presence of the pentoxyphenyl group. This additional substituent can influence its chemical properties, reactivity, and applications. For instance, the pentoxyphenyl group may enhance its solubility in organic solvents or alter its interaction with biological targets.
Properties
IUPAC Name |
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-4-5-10-26-15-8-6-14(7-9-15)19-18-16(20(22)23)11-13(2)12-17(18)21(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXVNRUFWGEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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